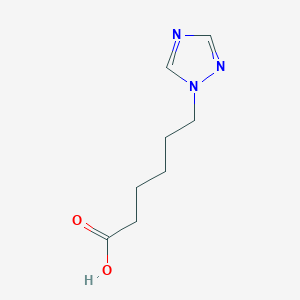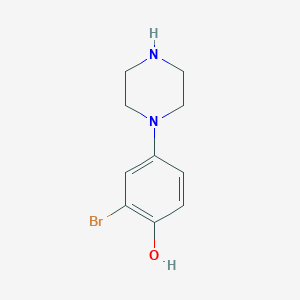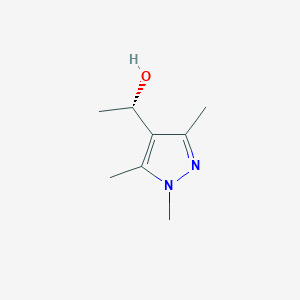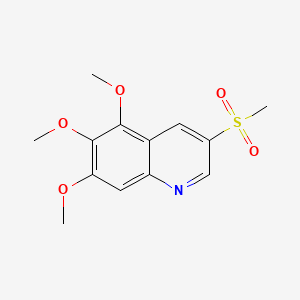
(2R)-2-Amino-2-(2-ethylphenyl)ethan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-2-(2-ethylphenyl)ethan-1-OL is an organic compound that belongs to the class of amino alcohols. This compound features a chiral center, making it optically active. The presence of both an amino group and a hydroxyl group in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(2-ethylphenyl)ethan-1-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the formation of the desired enantiomer. Another method includes the use of asymmetric synthesis techniques, where chiral catalysts or auxiliaries are employed to induce chirality in the product.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes are optimized to achieve high yields and enantiomeric purity. The choice of catalyst, reaction temperature, and pressure are critical parameters that are carefully controlled to ensure the efficiency and selectivity of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Amino-2-(2-ethylphenyl)ethan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield the corresponding ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-2-(2-ethylphenyl)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of (2R)-2-Amino-2-(2-ethylphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-Amino-2-(2-ethylphenyl)ethan-1-OL: The enantiomer of the compound, differing in the configuration of the chiral center.
2-Amino-2-phenylethanol: A similar compound lacking the ethyl substituent on the phenyl ring.
2-Amino-2-(2-methylphenyl)ethan-1-OL: A compound with a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness
(2R)-2-Amino-2-(2-ethylphenyl)ethan-1-OL is unique due to its specific chiral configuration and the presence of the ethyl group on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it valuable in various applications.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(2-ethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-2-8-5-3-4-6-9(8)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
BBVNQYQLXUWFCM-JTQLQIEISA-N |
Isomerische SMILES |
CCC1=CC=CC=C1[C@H](CO)N |
Kanonische SMILES |
CCC1=CC=CC=C1C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)

![5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13607965.png)








